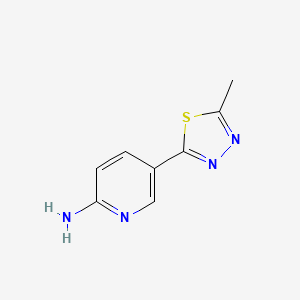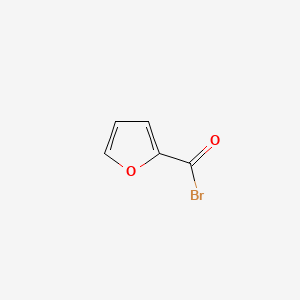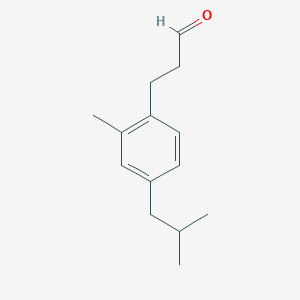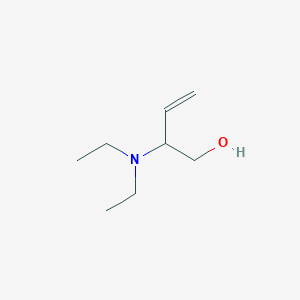![molecular formula C32H26O6 B13988181 Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate CAS No. 5169-74-4](/img/structure/B13988181.png)
Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is a chemical compound that features two biphenyl groups connected by a succinate linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate typically involves the reaction of biphenyl derivatives with succinic anhydride under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage .
Industrial Production Methods
In industrial settings, the production of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate can undergo various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while reduction can produce biphenyl alcohols .
Scientific Research Applications
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-carboxyphenyl) succinate: Similar in structure but with carboxylic acid groups instead of oxoethyl groups.
Biphenyl dimethyl dicarboxylate: Features dimethyl ester groups instead of oxoethyl groups.
Uniqueness
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is unique due to its specific ester linkage and the presence of oxoethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
5169-74-4 |
|---|---|
Molecular Formula |
C32H26O6 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate |
InChI |
InChI=1S/C32H26O6/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)21-37-31(35)19-20-32(36)38-22-30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI Key |
YTPMLOPTIJUJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
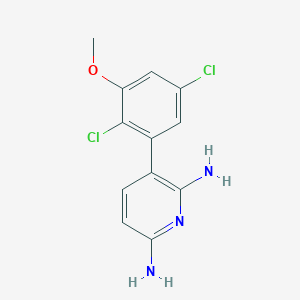


![Fmoc-(r)-3-amino-2-([1,1'-biphenyl]-3-ylmethyl)propanoic acid](/img/structure/B13988119.png)
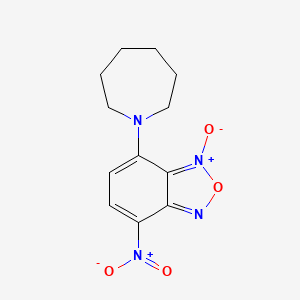
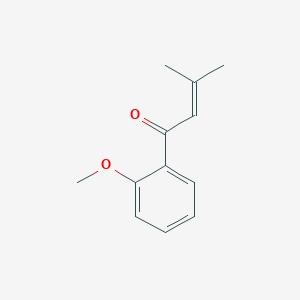
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
